Methyl 5-chloro-2-methylbenzoate
Overview
Description
Methyl 5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for Methyl 5-chloro-2-methylbenzoate is1S/C9H9ClO2/c1-6-3-4-7 (10)5-8 (6)9 (11)12-2/h3-5H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 5-chloro-2-methylbenzoate is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Complex Formation in Chemistry
The research by Fraser, Roper, and Stone (1974) discusses the formation of cationic carbene complexes with various elements like iridium(III), nickel(II), palladium(II), and platinum(II), using 2-chloro derivatives of substances including 5-methyl-1,3-thiazole. These complexes have significant implications in the field of coordination chemistry and might offer insights into the potential use of methyl 5-chloro-2-methylbenzoate in similar complexation reactions (Fraser, Roper, & Stone, 1974).
Synthesis of Chemical Compounds
Zheng Jian-hong (2012) detailed the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a compound closely related to methyl 5-chloro-2-methylbenzoate. The study highlights its use in creating more complex chemical entities, indicating potential applications in synthetic chemistry and pharmaceuticals (Zheng Jian-hong, 2012).
Environmental and Materials Science
In environmental science, Aramaki et al. (1991) investigated the inhibition mechanisms of corrosion in copper using benzotriazole derivatives, including 5-methyl and 5-chloro derivatives. This study suggests potential applications of methyl 5-chloro-2-methylbenzoate in corrosion inhibition, particularly in the context of environmental protection and material preservation (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Biodegradation Studies
Higson and Focht (1992) explored the biodegradation of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2. Their findings could provide insights into the environmental impact and biodegradability of related compounds like methyl 5-chloro-2-methylbenzoate, which is crucial for understanding its environmental fate and potential applications in bioremediation (Higson & Focht, 1992).
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNABFNVYLVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607440 | |
Record name | Methyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methylbenzoate | |
CAS RN |
99585-13-4 | |
Record name | Methyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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